
3-(3-Phenylphenyl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Phenylphenyl)cyclobutan-1-one is a chemical compound with the molecular formula C19H16O . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of cyclobutanones, such as 3-(3-Phenylphenyl)cyclobutan-1-one, can be achieved through various methods. These include hydroboration of 1-alkynyl-1-boronate esters, chemoselective C-C bond cleavages of reactive bicyclo[1.1.1]pent-1-yl alcohols (BCP-OHs), and oxidative ring expansion of methylenecyclopropanes .Molecular Structure Analysis
The molecular structure of 3-(3-Phenylphenyl)cyclobutan-1-one consists of a cyclobutane ring attached to two phenyl groups at the 3-position and a carbonyl group at the 1-position .Chemical Reactions Analysis
Cyclobutanones, including 3-(3-Phenylphenyl)cyclobutan-1-one, can undergo various chemical reactions. These include reactions with aldehydes, palladium-catalyzed cross-coupling reactions, and [2 + 2] cycloadditions .Physical And Chemical Properties Analysis
3-(3-Phenylphenyl)cyclobutan-1-one has a boiling point of 109-118 °C (at 10 Torr), a predicted density of 1±0.06 g/cm3, and a refractive index of 1.544 . It is a solid substance with a light yellow color .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions involving cyclobutane derivatives have been explored for the synthesis of complex organic molecules. For instance, Matsuda, Shigeno, and Murakami (2008) demonstrated that 3-(2-Hydroxyphenyl)cyclobutanones react with aryl bromides in the presence of palladium catalysts to afford 4-arylmethyl-3,4-dihydrocoumarins through a sequence involving carbon-carbon bond cleavage and formation (Matsuda, Shigeno, & Murakami, 2008).
Nonpeptidic Small Molecule Agonists
In the realm of medicinal chemistry, cyclobutane derivatives have been identified as novel nonpeptidic small molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor, showcasing their potential in therapeutic applications. Liu et al. (2012) reported the identification of a novel cyclobutane class of GLP-1 receptor agonists, highlighting their potency both in vitro and in vivo (Liu et al., 2012).
Molecular Structure and Crystallography
The study of cyclobutane derivatives extends to crystallography to elucidate their molecular structure. Dinçer, Özdemir, Yilmaz, and Cukurovalı (2005) investigated oxime derivatives containing cyclobutane, contributing to the understanding of their structural properties through X-ray crystallography (Dinçer et al., 2005).
Photocatalysis and Synthesis
Photocatalytic applications of cyclobutane derivatives for organic synthesis have been explored, with Ischay, Anzovino, Du, and Yoon (2008) reporting on the use of Ru(bipy)3Cl2 as a visible light photocatalyst for [2+2] enone cycloadditions, showcasing the synthesis efficiency and excellent diastereoselectivity in forming cyclobutane products (Ischay, Anzovino, Du, & Yoon, 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-phenylphenyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c17-16-10-15(11-16)14-8-4-7-13(9-14)12-5-2-1-3-6-12/h1-9,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJYLYIQCHXGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylphenyl)cyclobutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


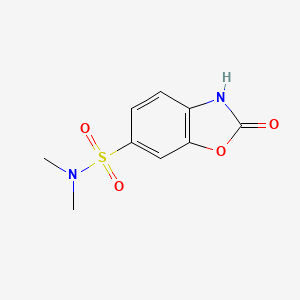
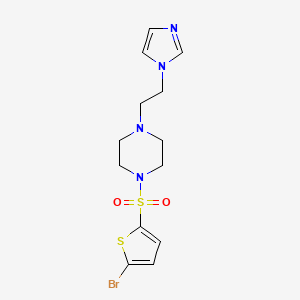
![N-(1,3-Benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride](/img/structure/B2632227.png)


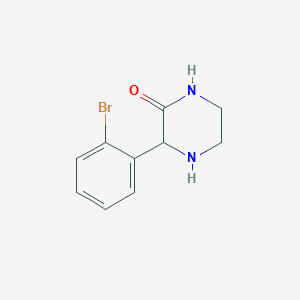
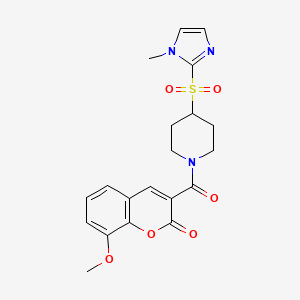
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2632237.png)
![4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid](/img/structure/B2632238.png)

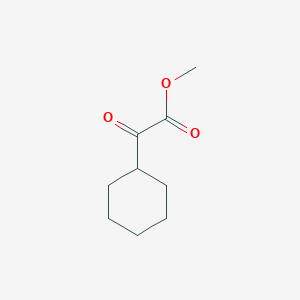
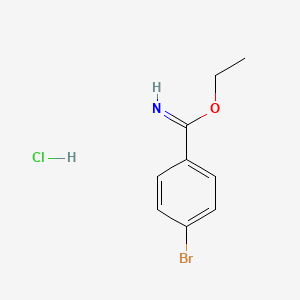
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2632246.png)